2-(Cyanomethyl)benzonitrile

Overview

Description

“2-(Cyanomethyl)benzonitrile” is an aromatic organic compound . It is also known by other names such as homophthalonitrile, 2-cyanobenzyl cyanide, 2-cyanophenylacetonitrile, alpha-cyano-o-tolunitrile, o-cyanobenzyl cyanide, benzeneacetonitrile, 2-cyano, 2-cyanobenzeneacetonitrile, o-cyanophenyl acetonitrile, o-tolunitrile, alpha-cyano .

Synthesis Analysis

The synthesis of “2-(Cyanomethyl)benzonitrile” involves the use of nitrilase-mediated biocatalysis reactions . Regioselective nitrilases can hydrolyze only one cyano group of dinitriles into corresponding cyanocarboxylic acids . Another method involves a base-promoted synthesis by reaction of 2-oxo-4-sec amino-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles and 2-cyanomethyl-benzonitrile/phenyl-acetonitrile under basic conditions .

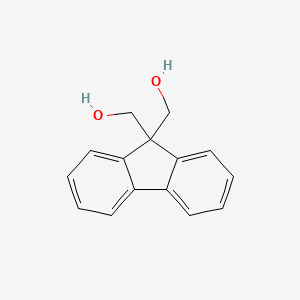

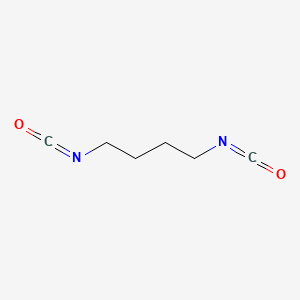

Molecular Structure Analysis

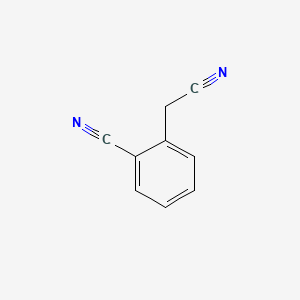

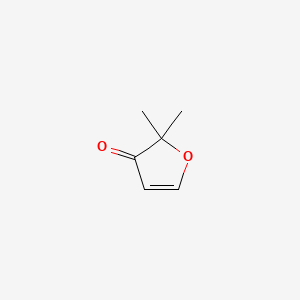

The molecular formula of “2-(Cyanomethyl)benzonitrile” is C9H6N2 . The structure can be represented as N#CCC1=CC=CC=C1C#N .

Chemical Reactions Analysis

The chemical reactions involving “2-(Cyanomethyl)benzonitrile” are mainly catalyzed by nitrilase . Nitrilase can catalyze a series of nitriles into corresponding carboxylic acids with the liberation of ammonia in a one-step reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Cyanomethyl)benzonitrile” include a melting point of 73°C to 79°C . The molecular weight is 142.16 g/mol .

Scientific Research Applications

Biocatalysis Reactions

“2-(Cyanomethyl)benzonitrile” can be used in biocatalysis reactions . Nitrilase-mediated biocatalysis reactions have been continuously arousing wide interests by scholars and entrepreneurs in organic synthesis over the past six decades . Since regioselective nitrilases could hydrolyze only one cyano group of dinitriles into corresponding cyanocarboxylic acids, which are virtually impossible by chemical hydrolysis and of interest for a variety of applications, it becomes particularly appealing to synthetic chemists .

Synthesis of High-Value Fine Chemicals and Pharmaceuticals

The compound can be used in the synthesis of high-value fine chemicals and pharmaceuticals . Practical applications of regioselective nitrilases in synthesis of 1,5-dimethyl-2-piperidone (1,5-DMPD), atorvastatin, gabapentin, ®-baclofen, and (S)-pregabalin were systematically reviewed .

Organic Synthesis

“2-(Cyanomethyl)benzonitrile” can be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

Electrochemical Conversions

In the field of electrochemical conversions involving “2-(Cyanomethyl)benzonitrile”, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Cyanomethylation of Amino-Substituted Arenes

“2-(Cyanomethyl)benzonitrile” can be used in the cyanomethylation of amino-substituted arenes . A method for the cyanomethylation of amino-substituted arenes was developed, using acetonitrile as the cyanomethyl source .

Synthesis of Tetrasubstituted Olefins

“2-(Cyanomethyl)benzonitrile” can be used in the synthesis of tetrasubstituted olefins .

Mechanism of Action

Target of Action

The primary target of 2-(Cyanomethyl)benzonitrile is nitrilase enzymes, specifically those found in Rhodococcus rhodochrous LL100–21 . These enzymes are capable of hydrolyzing the cyano group of dinitriles into corresponding cyanocarboxylic acids .

Mode of Action

2-(Cyanomethyl)benzonitrile interacts with its target nitrilase enzymes through a process known as regiohydrolysis . This interaction results in the hydrolysis of one cyano group of the compound, converting it into a cyanocarboxylic acid .

Biochemical Pathways

The biochemical pathway affected by 2-(Cyanomethyl)benzonitrile involves the conversion of nitriles into carboxylic acids . This process is part of a larger biocatalysis reaction mediated by nitrilase enzymes . The compound’s interaction with these enzymes affects their regioselectivity, influencing the products of the biocatalysis reaction .

Pharmacokinetics

The compound’s interaction with nitrilase enzymes suggests that it may be metabolized into cyanocarboxylic acids .

Result of Action

The molecular effect of 2-(Cyanomethyl)benzonitrile’s action is the conversion of one of its cyano groups into a carboxylic acid group . This results in the formation of a cyanocarboxylic acid, a compound of interest for various applications .

Action Environment

The action of 2-(Cyanomethyl)benzonitrile is influenced by the presence of nitrilase enzymes, suggesting that its efficacy and stability may be affected by the biochemical environment

Safety and Hazards

“2-(Cyanomethyl)benzonitrile” is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future directions of “2-(Cyanomethyl)benzonitrile” involve advancements on regioselective nitrilases concerning their fundamental researches and applications in synthesis of a series of high-value fine chemicals and pharmaceuticals . Future perspectives clearly elucidating the mechanism of regioselectivity and further molecular modifications of regioselective nitrilases integrating within silico technology for industrial applications were discussed .

properties

IUPAC Name |

2-(cyanomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHSEDFDYXZGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191026 | |

| Record name | o-Tolunitrile, alpha-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyanomethyl)benzonitrile | |

CAS RN |

3759-28-2 | |

| Record name | 2-Cyanobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3759-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Tolunitrile, alpha-cyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003759282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3759-28-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Tolunitrile, alpha-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,o-toluenedicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-(cyanomethyl)benzonitrile a valuable starting material in organic synthesis?

A1: 2-(Cyanomethyl)benzonitrile is a versatile building block for synthesizing various heterocyclic compounds, particularly isoquinolines. Its structure, featuring two cyano groups and a reactive methylene group, allows for diverse chemical transformations. [, , ] For instance, it can undergo palladium-catalyzed tandem reactions with arylboronic acids to efficiently produce isoquinolines in water. [] This method is particularly attractive due to its environmentally friendly nature.

Q2: What challenges arise when using 2-(cyanomethyl)benzonitrile in synthesis, and how have researchers addressed them?

A2: One challenge is controlling the regioselectivity of reactions involving 2-(cyanomethyl)benzonitrile, especially when differentiating between the reactivity of the two cyano groups. Researchers have successfully achieved regioselectivity using nickel(I)-catalyzed C-C and C-N cascade coupling reactions. [, ] This method selectively utilizes the C(sp3)-cyano group over the C(sp2)-cyano group, offering a controlled pathway to specific 3-aryl-1-aminoisoquinoline derivatives. []

Q3: How does the choice of catalyst influence the reaction outcome when using 2-(cyanomethyl)benzonitrile as a starting material?

A3: The choice of catalyst plays a crucial role in dictating the reaction pathway and product formation. For example, nickel(I) catalysts favor the formation of aminoisoquinolines via a cascade coupling reaction. [, ] In contrast, palladium catalysts, when used in aqueous conditions, efficiently drive the synthesis of isoquinolines through a tandem addition/cyclization reaction with arylboronic acids. []

Q4: Have computational methods been employed to understand the reactivity of 2-(cyanomethyl)benzonitrile?

A4: Yes, Density Functional Theory (DFT) calculations have been employed to understand the mechanism and regioselectivity observed in reactions involving 2-(cyanomethyl)benzonitrile. [, ] These calculations provide insights into the reaction intermediates and transition states, supporting the experimental findings and aiding in the development of more efficient synthetic strategies.

Q5: Beyond isoquinolines, what other classes of compounds can be synthesized using 2-(cyanomethyl)benzonitrile?

A5: 2-(Cyanomethyl)benzonitrile can be utilized in the synthesis of partially reduced benzo[e]indenes. [] This reaction proceeds through a base-promoted ring-opening of 2-oxo-4-sec amino-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles by 2-(cyanomethyl)benzonitrile, followed by oxidative cyclization. [] Additionally, it acts as a precursor for synthesizing α-aminated aroyl/acetylnaphthalenes via a base-mediated [4+2] annulation reaction with 3,3-bis(methylthio)-1-aryl/heteroaryl/acetylprop-2-en-1-one derivatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1581507.png)

![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B1581510.png)